EGFR Kinase Inhibition Potency: Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives vs. Erlotinib
While the parent compound itself is a scaffold, derivatives based on the pyrido[2,3-d]pyrimidin-4(3H)-one core have demonstrated superior EGFR inhibitory activity compared to the first-generation EGFR inhibitor erlotinib. Specifically, compound 7a, a substituted derivative, inhibited wild-type EGFR (EGFRWT) with an IC50 of 0.029 µM, compared to 0.051 µM for erlotinib [1]. Against the T790M mutant EGFR (EGFRT790M), compound 7a exhibited an IC50 of 0.055 µM versus 0.094 µM for erlotinib [1].
| Evidence Dimension | EGFRWT Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.029 µM (Compound 7a, a derivative) |
| Comparator Or Baseline | Erlotinib: 0.051 µM |
| Quantified Difference | 1.8-fold lower IC50 (more potent) |
| Conditions | In vitro enzyme assay |
Why This Matters
This data demonstrates that the pyrido[2,3-d]pyrimidin-4(3H)-one core can be elaborated into compounds with superior potency against clinically relevant EGFR mutations compared to an approved drug, highlighting its value in targeted cancer therapy research.
- [1] Elzahabi, H. S. A., Nossier, E. S., Alasfoury, R. A., Hagras, M., El-Manawaty, M., Sayed, S. M., ... & Eissa, I. H. (2022). Modified pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, and anti-cancer evaluation. Journal of Molecular Structure, 1266, 133466. View Source
